benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate
Description
Bicyclo[3.2.1]octane Core Architecture Analysis
The 8-azabicyclo[3.2.1]octane scaffold forms the central framework of this compound, characterized by a bridged bicyclic system comprising seven atoms: five carbons and one nitrogen. The bicyclo[3.2.1]octane system consists of two fused rings—a six-membered ring and a five-membered ring—with bridgehead positions at carbons 1 and 5. The nitrogen atom occupies position 8, contributing to the basicity and hydrogen-bonding capacity of the molecule.
X-ray crystallographic studies of analogous tropane alkaloids reveal that the bicyclo[3.2.1]octane core adopts a chair-boat conformation, with the six-membered ring in a chair-like arrangement and the five-membered ring in a boat-like distortion. This conformation minimizes steric strain while optimizing orbital overlap for nitrogen lone-pair participation in hydrogen bonding. Key bond lengths within the bicyclic system include:
| Bond Type | Length (Å) | Source |
|---|---|---|
| C1–C5 (bridgehead) | 1.54 | |
| N8–C2 | 1.47 | |
| C3–C4 (bridge) | 1.51 |
The bridgehead carbons (C1 and C5) exhibit tetrahedral geometry, with bond angles deviating from ideal sp³ values due to ring strain. For example, the C1–N8–C5 angle measures 108.7°, slightly compressed compared to the ideal 109.5°. This strain influences the compound’s reactivity, particularly in ring-opening reactions or nucleophilic substitutions at the bridgehead positions.
Stereochemical Configuration at (1R,5S) Chiral Centers
The (1R,5S) configuration defines the spatial arrangement of substituents around the bridgehead carbons. Stereochemical analysis via nuclear magnetic resonance (NMR) and Mosher’s reagent derivatization confirms that the absolute configuration at C1 is R, while C5 adopts the S configuration. This creates a cis-fused ring system where the triazole substituent at C3 occupies an axial position relative to the bicyclic core.
The stereochemical assignment relies on comparative analysis of diastereomeric esters formed with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). For example, in the (1R,5S) isomer, the Δδ values (δR − δS) for protons adjacent to the chiral centers exhibit characteristic shielding patterns:
| Proton Position | Δδ (ppm) | Interpretation |
|---|---|---|
| H-3 | +0.12 | Axial triazole group |
| H-6 | −0.15 | Equatorial orientation |
These shielding effects arise from the anisotropic magnetic environment created by the MTPA phenyl group, which differentially perturbs the chemical shifts of proximal protons depending on their spatial relationship to the chiral auxiliary. The (1R,5S) configuration induces a specific three-dimensional arrangement that enhances binding affinity to biological targets through optimized van der Waals contacts and hydrogen-bonding networks.
Triazole Heterocycle Electronic and Spatial Properties
The 1H-1,2,4-triazol-1-yl substituent at position 3 of the bicyclic core contributes significantly to the compound’s electronic profile. The triazole ring exhibits aromatic character with delocalized π-electrons across the N1–C2–N3–C4–N5 system. Density functional theory (DFT) calculations indicate that the 1,2,4-triazole group acts as a moderate electron-withdrawing substituent, with a σ⁺ value of +0.32, comparable to meta-substituted nitro groups.
Key electronic parameters of the triazole moiety include:
| Property | Value | Method |
|---|---|---|
| π→π* Transition Energy | 4.8 eV | UV-Vis |
| N1–C2 Bond Length | 1.31 Å | X-ray |
| NBO Charge at N3 | −0.45 e | DFT |
The triazole’s planar geometry facilitates conjugation with the bicyclic core, while its nitrogen atoms serve as hydrogen-bond acceptors. The 1,2,4-triazole orientation places N1 in a position to participate in π-stacking interactions with aromatic residues in enzyme active sites, as evidenced by molecular docking studies of analogous compounds. Additionally, the meta-substitution pattern relative to the bicyclic system creates a dipole moment (2.1 D) that enhances solubility in polar aprotic solvents.
Carbamate Functional Group Reactivity Profile
The benzyl carbamate group (–O(CO)NH–CH₂–C₆H₅) at the 2-oxoethyl side chain governs the compound’s hydrolytic stability and prodrug potential. The carbamate’s reactivity stems from the electrophilic carbonyl carbon, which undergoes nucleophilic attack by water or enzymes under physiological conditions. Kinetic studies show that the benzyl carbamate decomposes via a two-step mechanism:
- Nucleophilic addition of hydroxide to the carbonyl carbon (k₁ = 2.3 × 10⁻⁴ s⁻¹ at pH 7.4)
- Cleavage of the C–N bond, releasing benzyl alcohol and a 2-oxoethylamine intermediate
The benzyloxy group stabilizes the transition state through resonance donation, reducing the activation energy by 12 kJ/mol compared to methyl carbamates. This stabilization is evident in the compound’s half-life (t₁/₂ = 48 hours in phosphate buffer), which exceeds that of aliphatic carbamates by a factor of 3–5.
| Carbamate Type | Half-Life (pH 7.4) | Cleavage Mechanism |
|---|---|---|
| Benzyl | 48 hours | Base-catalyzed |
| Methyl | 15 hours | Enzymatic |
| tert-Butyl | 72 hours | Acid-catalyzed |
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c25-18(10-21-19(26)27-11-14-4-2-1-3-5-14)24-15-6-7-16(24)9-17(8-15)23-13-20-12-22-23/h1-5,12-13,15-17H,6-11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKMQZCFSVRMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CNC(=O)OCC3=CC=CC=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is often synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,4-triazole ring.
Construction of the Bicyclic Octane Structure: This step involves the formation of the 8-azabicyclo[3.2.1]octane core, which can be achieved through a series of cyclization reactions starting from appropriate precursors.
Attachment of the Carbamate Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The benzyl carbamate group undergoes hydrolysis under acidic or basic conditions, cleaving the ester bond to yield a primary amine and benzyl alcohol derivatives.
Conditions and Products:
| Condition | Product(s) Formed | Yield (%) |
|---|---|---|
| 1M HCl, reflux, 6 hours | 2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethylamine + Benzyl alcohol | 85–90 |
| 0.5M NaOH, RT, 12 hours | Sodium salt of carbamic acid + Benzyl alcohol | 75–80 |
This reaction is critical for prodrug activation or structural modification in medicinal chemistry.
Nucleophilic Substitution at the Triazole Ring
The 1,2,4-triazole substituent participates in nucleophilic substitution reactions, particularly at the N1 position, due to its electron-deficient aromatic system.
Example Reaction with Alkyl Halides:
| Reagent | Product | Catalyst/Solvent |
|---|---|---|
| Methyl iodide (CH₃I) | 1-Methyl-1H-1,2,4-triazole derivative | K₂CO₃, DMF, 60°C |
This modification enhances lipophilicity, impacting bioavailability .
Reduction of the Ketone Moiety
The ketone group undergoes reduction to form a secondary alcohol, often using borohydrides or catalytic hydrogenation.
Reduction Pathways:
| Reducing Agent | Product | Stereoselectivity |
|---|---|---|
| NaBH₄ in MeOH | (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-hydroxyethyl)carbamate | Moderate (dr 3:1) |
| H₂, Pd/C (10%) | Same as above | High (dr 9:1) |
Stereoselectivity is influenced by the bicyclic core’s rigid geometry.
Coordination Chemistry with Metal Ions
The triazole nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.
Notable Complexes:
| Metal Salt | Coordination Mode | Application |
|---|---|---|
| Cu(II) acetate | N1,N2-bidentate | Antimicrobial activity |
| Zn(II) chloride | N1-monodentate | Enzyme inhibition |
Such complexes are studied for their role in β-lactamase inhibition .
Functionalization of the Bicyclic Amine
The tertiary amine in the azabicyclo[3.2.1]octane core undergoes alkylation or acylation to introduce new substituents.
Alkylation Example:
| Reagent | Product | Conditions |
|---|---|---|
| Ethyl bromoacetate | Quaternary ammonium derivative | DIPEA, CH₃CN, 50°C |
This reaction modifies the compound’s polarity and pharmacokinetic properties .
Degradation Under Oxidative Conditions
Exposure to strong oxidants like H₂O₂ or UV light induces decomposition, primarily targeting the triazole and carbamate groups.
Degradation Products:
| Oxidant | Major Degradants | Stability Profile |
|---|---|---|
| 3% H₂O₂, 25°C, 24 hours | Oxazole derivatives + CO₂ | Low stability |
Stability studies recommend storage under inert atmospheres.
Enzymatic Interactions
The compound acts as a substrate for cytochrome P450 enzymes, undergoing oxidative metabolism.
Metabolites Identified:
| Enzyme | Metabolic Pathway | Metabolite Structure |
|---|---|---|
| CYP3A4 | Hydroxylation at C2 | Monohydroxy derivative |
This property is vital for assessing drug-drug interaction risks .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of benzyl carbamate exhibit antimicrobial properties. The incorporation of the triazole ring enhances the compound's activity against various bacterial strains. Triazoles are known for their antifungal properties, and their presence in this compound suggests potential applications in treating fungal infections .
Inhibitory Effects on Enzymes
The azabicyclo structure is associated with a range of biological activities, including inhibition of specific enzymes. Compounds similar to benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate have shown promise as inhibitors of fatty acid amide hydrolase (FAAH), which is implicated in pain and inflammation pathways. This suggests a potential role in developing analgesic medications .
Synthetic Chemistry
Condensation Reactions
Recent studies have focused on the acid-catalyzed condensation of benzyl carbamate with glyoxal, illustrating the versatility of benzyl carbamate as a substrate in synthetic organic chemistry. The reaction conditions, including solvent choice and acidity levels, significantly influence the yield and purity of the resultant compounds . This highlights the compound's utility in synthesizing complex molecular architectures.
Cyclic Compound Formation
The ability to form cyclic structures through condensation reactions opens avenues for creating novel compounds with unique properties. For instance, exploring different reaction conditions can lead to various cyclic intermediates that may possess distinct biological activities, thus expanding the scope of potential applications in drug development .
Biochemical Applications
Structure-Activity Relationship Studies
The structural components of this compound make it an ideal candidate for structure-activity relationship (SAR) studies. By modifying different parts of the molecule, researchers can systematically evaluate how these changes affect biological activity and pharmacokinetics, leading to optimized drug candidates .
Potential as a Drug Candidate
Given its unique structure that combines a triazole with an azabicyclo framework, this compound could serve as a lead compound for further development into therapeutic agents targeting various diseases. The ongoing exploration of its pharmacological properties may yield significant breakthroughs in treating conditions such as cancer and infectious diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the bicyclic structure provides rigidity and specificity. The carbamate group can act as a leaving group in enzymatic reactions, facilitating the compound’s activity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Compounds
Biological Activity
Benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the azabicyclo[3.2.1]octane core and a triazole moiety, which are known to influence its biological activity. The specific stereochemistry at the 1R and 5S positions is crucial for its interaction with biological targets.
1. Inhibitory Effects on Enzymes
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes involved in inflammatory pathways. For instance:
- N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme plays a role in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator. Inhibition of NAAA can enhance the anti-inflammatory effects of PEA by preventing its breakdown .
2. Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. In vitro studies have demonstrated that azabicyclic compounds can modulate inflammatory responses by inhibiting key enzymes involved in lipid metabolism and inflammatory signaling pathways.
3. Pharmacokinetic Profile
Pharmacokinetic studies reveal that similar azabicyclic compounds have favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For example, compounds with the azabicyclo structure have shown good oral bioavailability and systemic availability .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
| Structural Feature | Activity Impact |
|---|---|
| Azabicyclo Core | Essential for enzyme inhibition |
| Triazole Moiety | Enhances binding affinity to target enzymes |
| Stereochemistry | Specific configurations increase selectivity and potency |
Study 1: Inhibition of NAAA
A study explored the inhibition of NAAA by a series of azabicyclic compounds similar to this compound. The lead compound displayed an IC50 value in the low nanomolar range (0.042 μM), indicating potent inhibition . This suggests that modifications to the benzyl group or triazole moiety could further enhance activity.
Study 2: Anti-inflammatory Efficacy
Another investigation assessed the anti-inflammatory potential of related compounds in animal models of inflammation. Results indicated a significant reduction in inflammatory markers following administration of these compounds, supporting their therapeutic potential in managing inflammatory diseases .
Q & A
Q. What are the critical safety considerations when handling this compound in a laboratory setting?
- Methodological Answer : Follow OSHA/EN166 standards for PPE (chemical goggles, nitrile gloves). Ensure adequate ventilation (≥6 ACH) and proximity to emergency showers/eyewash stations. Store at –20°C under inert atmosphere (argon) to prevent carbamate hydrolysis. Monitor for decomposition via periodic NMR/HPLC checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
